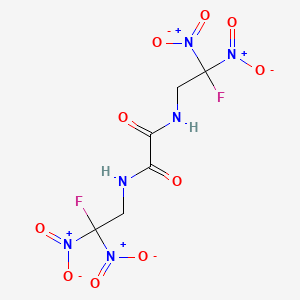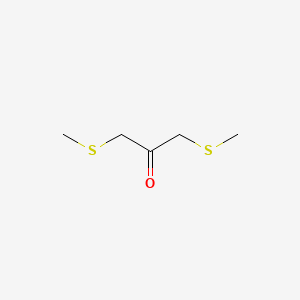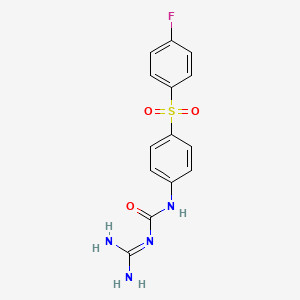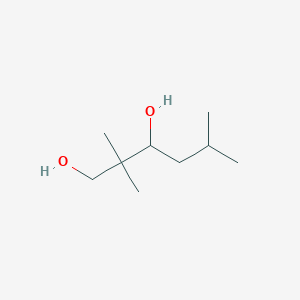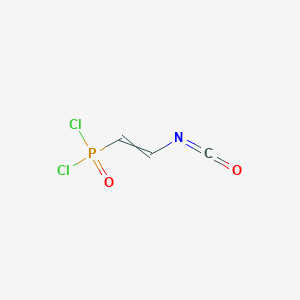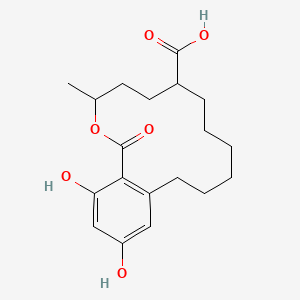
14,16-Dihydroxy-3-methyl-1-oxo-3,4,5,6,7,8,9,10,11,12-decahydro-1h-2-benzoxacyclotetradecine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14,16-Dihydroxy-3-methyl-1-oxo-3,4,5,6,7,8,9,10,11,12-decahydro-1h-2-benzoxacyclotetradecine-6-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a carboxylic acid functional group, which contribute to its reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 14,16-Dihydroxy-3-methyl-1-oxo-3,4,5,6,7,8,9,10,11,12-decahydro-1h-2-benzoxacyclotetradecine-6-carboxylic acid typically involves multi-step organic synthesis. One common method involves the cyclization of a precursor molecule followed by functional group modifications to introduce the hydroxyl and carboxylic acid groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products suitable for various applications .
化学反应分析
Types of Reactions
14,16-Dihydroxy-3-methyl-1-oxo-3,4,5,6,7,8,9,10,11,12-decahydro-1h-2-benzoxacyclotetradecine-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can produce alcohols. Substitution reactions can result in the formation of esters, amides, or other derivatives .
科学研究应用
14,16-Dihydroxy-3-methyl-1-oxo-3,4,5,6,7,8,9,10,11,12-decahydro-1h-2-benzoxacyclotetradecine-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
作用机制
The mechanism of action of 14,16-Dihydroxy-3-methyl-1-oxo-3,4,5,6,7,8,9,10,11,12-decahydro-1h-2-benzoxacyclotetradecine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins, enzymes, or other biomolecules, potentially altering their function or activity. These interactions can lead to various biological effects, such as enzyme inhibition, modulation of signaling pathways, or disruption of cellular processes .
相似化合物的比较
Similar Compounds
Zearalanone: A structurally similar compound with estrogenic and anabolic effects.
Zeranol: Another related compound used as a growth promoter in livestock.
Uniqueness
14,16-Dihydroxy-3-methyl-1-oxo-3,4,5,6,7,8,9,10,11,12-decahydro-1h-2-benzoxacyclotetradecine-6-carboxylic acid is unique due to its specific arrangement of functional groups and its potential for diverse chemical reactions and applications. Its multiple hydroxyl and carboxylic acid groups provide a versatile platform for chemical modifications, making it valuable in various research and industrial contexts .
属性
CAS 编号 |
31571-38-7 |
|---|---|
分子式 |
C19H26O6 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
16,18-dihydroxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-7-carboxylic acid |
InChI |
InChI=1S/C19H26O6/c1-12-8-9-13(18(22)23)6-4-2-3-5-7-14-10-15(20)11-16(21)17(14)19(24)25-12/h10-13,20-21H,2-9H2,1H3,(H,22,23) |
InChI 键 |
NDRRCCNMYLAAJK-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CCCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


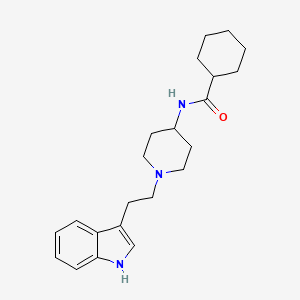
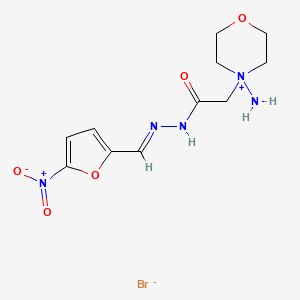
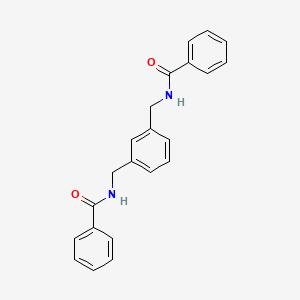
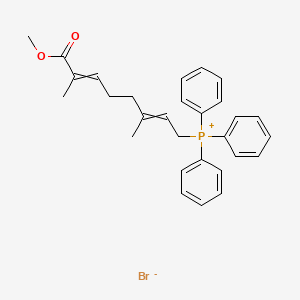
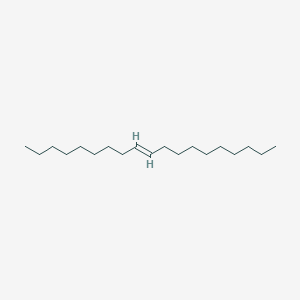
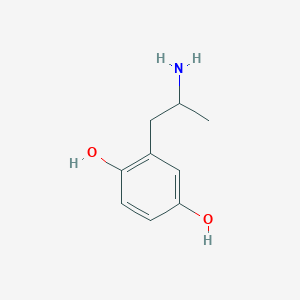
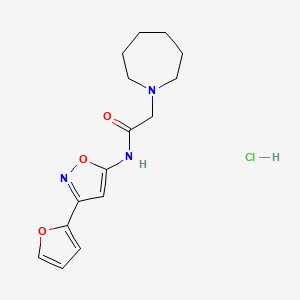
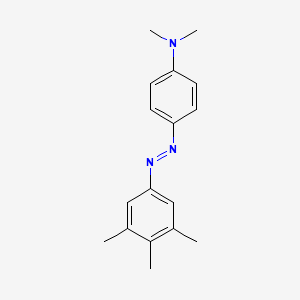
![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
